An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Physical Properties and Synthetic Applications
An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiophene-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in the construction of complex molecular architectures, has positioned it as a valuable reagent for drug discovery and development. This technical guide provides a comprehensive overview of the known physical properties of 2-Chlorothiophene-3-boronic acid, alongside detailed experimental protocols for its application in common synthetic transformations.
Core Physical and Chemical Properties
Precise experimental determination of all physical properties for 2-Chlorothiophene-3-boronic acid is not widely available in published literature. The data presented below is a combination of information from available safety data sheets and computationally predicted values. It is crucial to distinguish this compound from its isomers, such as 3-chlorothiophene-2-boronic acid and 5-chlorothiophene-3-boronic acid, as their physical properties differ.
Table 1: General Properties of 2-Chlorothiophene-3-boronic acid
| Property | Value | Source |
| CAS Number | 177734-82-6 | [1] |
| Molecular Formula | C₄H₄BClO₂S | [1] |
| Molecular Weight | 162.4 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Supplier Data |
Table 2: Spectroscopic and Predicted Physical Properties
| Property | Value | Source/Method |
| ¹H NMR Spectrum | Available | [2] |
| Predicted Boiling Point | 334.1 °C at 760 mmHg | Prediction for isomer |
| Predicted Density | 1.5 g/cm³ | Prediction for isomer |
| Solubility | No data available | - |
| Melting Point | No data available | - |
Note: Some physical property data, such as boiling point and density, are listed for the isomeric compound 3-Chlorothiophene-2-boronic acid and should be used with caution as they may not accurately represent the properties of 2-Chlorothiophene-3-boronic acid.
Safety and Handling
2-Chlorothiophene-3-boronic acid is classified as an irritant. Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 2-Chlorothiophene-3-boronic acid is an excellent substrate for these reactions, allowing for the introduction of the 2-chlorothiophenyl moiety onto various aromatic and heteroaromatic systems.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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2-Chlorothiophene-3-boronic acid
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Aryl or heteroaryl halide (e.g., bromobenzene)
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Cesium carbonate (Cs₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chlorothiophene-3-boronic acid (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
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Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
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Seal the flask and place it in a preheated oil bath at 100 °C.
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Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of 2-Chlorothiophene-3-boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
A notable application of 2-Chlorothiophene-3-boronic acid is its use as a key reagent in the synthesis of piperazinone derivatives.[1] These derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) non-structural protein 4B (NS4B).[1] The thiophene moiety is a common scaffold in medicinal chemistry, and its incorporation via 2-Chlorothiophene-3-boronic acid allows for the exploration of structure-activity relationships in the development of novel antiviral agents.
The synthesis of these piperazinone-based HCV inhibitors typically involves a multi-step sequence where the 2-chlorothiophene group is introduced through a coupling reaction, likely a Suzuki-Miyaura or a similar palladium-catalyzed process, with a suitable piperazinone core. The chlorine atom on the thiophene ring can also serve as a handle for further functionalization, providing a route to a diverse library of potential drug candidates.
Caption: Synthetic workflow for HCV NS4B inhibitors.
Conclusion
2-Chlorothiophene-3-boronic acid is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet available, its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling is well-established. Its role in the development of potent antiviral agents highlights its significance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.
